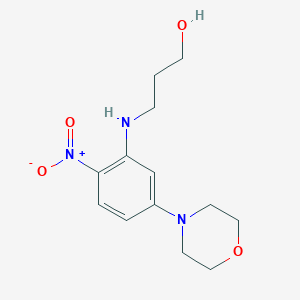
3-(5-morpholin-4-yl-2-nitroanilino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Morpholin-4-yl-2-nitroanilino)propan-1-ol is an organic compound with the molecular formula C13H19N3O4 It is characterized by the presence of a morpholine ring, a nitro group, and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-morpholin-4-yl-2-nitroanilino)propan-1-ol typically involves the following steps:
Amination: The conversion of a nitro group to an amino group, which can be achieved through catalytic hydrogenation or reduction using reagents like tin(II) chloride.
Morpholine Introduction: The attachment of a morpholine ring to the aromatic amine, typically through nucleophilic substitution reactions.
Propanol Chain Addition: The final step involves the addition of a propanol chain to the morpholine-substituted aromatic amine, often through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Morpholin-4-yl-2-nitroanilino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2).
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or alkylated aromatic compounds.
Scientific Research Applications
3-(5-Morpholin-4-yl-2-nitroanilino)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-morpholin-4-yl-2-nitroanilino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can enhance binding affinity to biological targets. The propanol chain may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Morpholino-3-(4-nitrophenoxy)propan-2-ol: Similar structure but with a phenoxy group instead of an anilino group.
(2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol: Contains a dimethylphenoxy group and is used in different applications.
Uniqueness
3-(5-Morpholin-4-yl-2-nitroanilino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a morpholine ring and a nitro group allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
3-(5-morpholin-4-yl-2-nitroanilino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c17-7-1-4-14-12-10-11(2-3-13(12)16(18)19)15-5-8-20-9-6-15/h2-3,10,14,17H,1,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXSEJCNELEBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














